Methyl 10,12-tricosadiynoate

Overview

Description

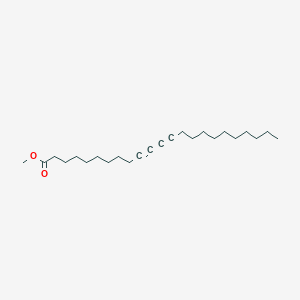

Methyl 10,12-tricosadiynoate is an organic compound with the molecular formula C24H40O2. It is a methyl ester derivative of 10,12-tricosadiynoic acid. This compound is known for its unique structure, which includes two triple bonds in a long carbon chain, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10,12-tricosadiynoate can be synthesized from 10,12-tricosadiynoic acid. The typical synthetic route involves the esterification of 10,12-tricosadiynoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction mixture is heated to reflux and stirred for about an hour. After cooling, the mixture is extracted with ether, washed with sodium bicarbonate solution and water, and then dried over magnesium sulfate. The solvent is evaporated to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 10,12-tricosadiynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

Oxidation: 10,12-tricosadiynoic acid or other oxidized forms.

Reduction: Saturated or partially saturated esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 10,12-tricosadiynoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of polydiacetylene materials, which have unique optical and electronic properties.

Biology: The compound is studied for its potential in creating biosensors due to its ability to form colorimetric sensors.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 10,12-tricosadiynoate largely depends on its application. In the context of polydiacetylene formation, the compound undergoes polymerization upon exposure to UV light, leading to a conjugated polymer with distinct color properties. This polymerization involves the alignment of the triple bonds in a head-to-tail fashion, resulting in a highly ordered structure.

Comparison with Similar Compounds

10,12-Tricosadiynoic acid: The parent acid of methyl 10,12-tricosadiynoate, sharing similar structural features but differing in the functional group.

10,12-Pentacosadiynoic acid: Another long-chain diynoic acid with similar properties but a longer carbon chain.

9,12-Octadecadiynoic acid: A shorter-chain diynoic acid with similar reactivity but different physical properties.

Uniqueness: this compound is unique due to its specific chain length and the presence of two triple bonds, which confer distinct chemical and physical properties. Its ability to form polydiacetylene polymers with colorimetric properties makes it particularly valuable in sensor applications .

Properties

IUPAC Name |

methyl tricosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHUUTOAKXXTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433478 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145609-79-6 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)